Furan-2-ylmethyl-phenethyl-amine

Description

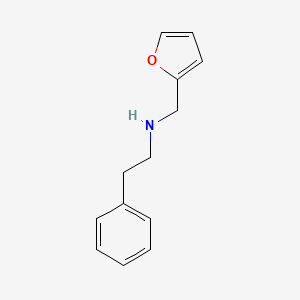

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-2-5-12(6-3-1)8-9-14-11-13-7-4-10-15-13/h1-7,10,14H,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZJDKKSVLFGPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364609 | |

| Record name | Furan-2-ylmethyl-phenethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4439-55-8 | |

| Record name | Furan-2-ylmethyl-phenethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Furan-2-ylmethyl-phenethyl-amine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of Furan-2-ylmethyl-phenethyl-amine. This compound incorporates two key pharmacophores: the furan ring, a versatile heterocyclic scaffold present in numerous bioactive compounds, and the phenethylamine backbone, a foundational structure for many neurotransmitters and psychoactive drugs.[1][2][3][4] This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind key experimental decisions. We detail a robust synthesis via reductive amination, followed by a multi-technique approach to structural verification and purity assessment, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All protocols are designed to be self-validating, ensuring reproducibility and scientific integrity.

Introduction and Scientific Context

The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. This compound is a compelling example of this approach, uniting the furan and phenethylamine moieties.

-

The Furan Moiety: The furan ring is a five-membered aromatic heterocycle that is a structural component in many pharmaceuticals.[1][3] Its unique electronic and steric properties allow it to act as a bioisostere for other aromatic rings like phenyl or thiophene, often improving pharmacokinetic profiles such as solubility and bioavailability.[3] Furan derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[5][6]

-

The Phenethylamine Scaffold: Phenethylamine is an endogenous trace amine that functions as a central nervous system stimulant.[7] Its core structure is the foundation for a vast class of neuroactive compounds, including hormones and neurotransmitters (e.g., dopamine, norepinephrine) and a wide range of synthetic drugs.[2][8][9]

The conjugation of these two scaffolds in this compound creates a novel chemical entity with potential for unique interactions with biological targets. This guide provides the foundational chemistry required to synthesize and rigorously characterize this compound, enabling further pharmacological investigation.

Synthesis via Reductive Amination

A highly efficient and widely applicable method for synthesizing secondary amines is one-pot reductive amination.[10] This strategy is chosen for its operational simplicity and high yield. The reaction proceeds in two main stages: the formation of a Schiff base (imine) intermediate from the condensation of an aldehyde (furfural) and a primary amine (phenethylamine), followed by the in situ reduction of the imine to the target secondary amine.

Causality of Experimental Design:

-

Choice of Reducing Agent: Sodium borohydride (NaBH₄) is selected as the reducing agent. It is a mild and selective hydride donor, potent enough to reduce the imine C=N double bond but gentle enough to avoid reduction of the aromatic furan and phenyl rings. Its tolerance for protic solvents like methanol makes it ideal for this one-pot reaction.

-

Solvent: Methanol is an excellent solvent for both the reactants and the NaBH₄, facilitating a homogenous reaction mixture and efficient reduction.

-

Temperature Control: The initial imine formation is often favored by gentle heating or room temperature conditions, while the reduction step with NaBH₄ is typically performed at a cooler temperature (0 °C to room temperature) to control the reaction rate and minimize side reactions.

Experimental Workflow: Synthesis

Step-by-Step Synthesis Protocol

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenethylamine (1.21 g, 10.0 mmol) in 30 mL of methanol.

-

Aldehyde Addition: To the stirred solution, add furfural (0.96 g, 10.0 mmol) dropwise at room temperature. Allow the mixture to stir for 30 minutes to facilitate imine formation.

-

Reduction: Cool the flask in an ice bath to 0 °C. In small portions over 15 minutes, carefully add sodium borohydride (0.45 g, 12.0 mmol). Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Quench the reaction by slowly adding 20 mL of deionized water. Reduce the volume of the solvent in vacuo using a rotary evaporator to remove most of the methanol.

-

Extraction: Transfer the remaining aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient elution system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) to isolate the pure this compound.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods should be employed.

Characterization Workflow

Summary of Expected Data

| Property / Technique | Expected Result |

| Molecular Formula | C₁₃H₁₅NO |

| Molecular Weight | 201.26 g/mol |

| Physical Appearance | Pale yellow oil |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.40 (m, 1H), 7.35-7.20 (m, 5H), 6.31 (dd, 1H), 6.20 (d, 1H), 3.80 (s, 2H), 2.90 (t, 2H), 2.85 (t, 2H), ~1.8 (br s, 1H, NH). |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~152.0, 142.0, 139.5, 128.8 (2C), 128.5 (2C), 126.3, 110.2, 107.5, 51.0, 45.0, 36.0. |

| IR (ATR, cm⁻¹) | ~3350 (N-H stretch), 3110 (Ar C-H), 2925, 2850 (Alkyl C-H), 1600, 1495 (Ar C=C), 1010 (Furan C-O-C). |

| Mass Spec (EI) | [M]⁺ at m/z = 201. Expected fragments at 107 (phenethyl amine), 91 (tropylium), 81 (furfuryl cation). |

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Methodology:

-

Prepare a sample by dissolving 10-15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz (or higher) spectrometer.

-

Expected ¹H NMR Signals: The spectrum should show distinct signals for the furan protons, the monosubstituted phenyl protons, the two sets of ethylenic protons from the phenethyl group, and the methylene bridge protons.[11][12][13]

-

Expected ¹³C NMR Signals: The spectrum should display the correct number of carbon signals corresponding to the proposed structure, with aromatic carbons in the δ 105-155 ppm region and aliphatic carbons in the δ 35-55 ppm region.

-

2. Infrared (IR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule.

-

Methodology:

-

Obtain an IR spectrum using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Apply a small drop of the purified oil directly onto the ATR crystal.

-

Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

-

Key Vibrational Bands: Look for a moderate N-H stretching band around 3350 cm⁻¹. Confirm the presence of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹. The furan ring's characteristic C-O-C stretch should be visible near 1010 cm⁻¹.[14][15][16]

-

3. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and analyze fragmentation patterns consistent with the proposed structure.

-

Methodology:

-

Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like methanol.

-

Introduce the sample into a mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion for Electron Ionization (EI).

-

Analysis: The mass spectrum should show a clear molecular ion peak ([M]⁺) at m/z = 201.[17] Key fragmentation patterns to look for include the loss of the phenyl group or cleavage at the benzylic position, leading to characteristic fragments like the tropylium ion (m/z 91) and the furfuryl cation (m/z 81).[18][19]

-

Safety and Handling

-

Furfural: Toxic and an irritant. Handle in a well-ventilated fume hood.

-

Phenethylamine: Corrosive and causes skin burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle away from ignition sources.

-

Furan Derivatives: Some furan-containing compounds have been associated with hepatotoxicity due to metabolic activation.[20] While the toxicity of the target compound is unknown, it should be handled with care as a potentially bioactive substance.

Conclusion

This guide has outlined a reliable and well-rationalized approach for the synthesis and characterization of this compound. The use of one-pot reductive amination provides an efficient route to the target compound. The described multi-technique spectroscopic workflow, including NMR, IR, and MS, establishes a robust protocol for unambiguous structural verification and purity assessment. By following these detailed methodologies, researchers can confidently produce and validate this novel compound, paving the way for its exploration in drug discovery and other scientific applications.

References

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

Pharmacological activity of furan derivatives. BioScience Academic Publishing. [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. PubMed Central. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. ResearchGate. [Link]

-

Furan Derivatives and Their Role in Pharmaceuticals. American Journal of Bioscience and Clinical Integrity. [Link]

-

Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed. [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]

-

Phenethylamine. Wikipedia. [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link]

-

The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons. [Link]

-

Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

-

A vibrational spectroscopic study on furan and its hydrated derivatives. ResearchGate. [Link]

-

Computational IR spectrum of Furan. ResearchGate. [Link]

-

Schematic illustration of reductive amination of FUR to FUA and other... ResearchGate. [Link]

-

Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry (RSC Publishing). [Link]

-

Reductive Amination of Furfural to Furfurylamine. Taylor & Francis eBooks. [Link]

-

Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. PubMed. [Link]

-

Electronic supporting information Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type o. Royal Society of Chemistry. [Link]

-

Furan, 2-(2-furanylmethyl)-5-methyl-. NIST WebBook. [Link]

-

Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

-

Furan synthesis. Organic Chemistry Portal. [Link]

-

1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275). Human Metabolome Database. [Link]

-

Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. [Link]

-

1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. ResearchGate. [Link]

-

Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. PubMed. [Link]

-

Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. PubMed. [Link]

-

Showing Compound 2-Phenylethylamine (FDB010580). FooDB. [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phenethylamine - Wikipedia [en.wikipedia.org]

- 5. Pharmacological activity of furan derivatives [wisdomlib.org]

- 6. biojournals.us [biojournals.us]

- 7. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-PhenylethylaMine(64-04-0) 1H NMR [m.chemicalbook.com]

- 14. ecommons.udayton.edu [ecommons.udayton.edu]

- 15. researchgate.net [researchgate.net]

- 16. Furan(110-00-9) IR Spectrum [m.chemicalbook.com]

- 17. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Furan, 2-(2-furanylmethyl)-5-methyl- [webbook.nist.gov]

- 19. Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic analysis of Furan-2-ylmethyl-phenethyl-amine derivatives

An In-Depth Technical Guide to the Spectroscopic Analysis of Furan-2-ylmethyl-phenethyl-amine Derivatives

Introduction: Elucidating the Structure of a Privileged Scaffold

This compound derivatives represent a class of compounds with significant interest in medicinal chemistry and drug development. This scaffold combines the aromatic furan ring, a key component in numerous bioactive molecules, with the phenethylamine backbone, a foundational structure for many neurotransmitters and psychoactive drugs.[1][2][3] The precise characterization of these molecules is paramount for understanding their structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards.

This technical guide provides a comprehensive, field-proven framework for the spectroscopic analysis of this molecular class. Moving beyond a simple recitation of techniques, we will delve into the causal reasoning behind experimental choices, the interpretation of complex spectral data, and the integration of multiple analytical methods to build a self-validating structural dossier.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, providing a detailed map of the carbon-hydrogen framework.[1] For this compound derivatives, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: Decoding the ¹H and ¹³C NMR Spectra

The chemical environment of each proton and carbon atom dictates its resonant frequency (chemical shift, δ), providing a unique fingerprint of the molecule's connectivity.

¹H NMR Spectroscopy: The proton spectrum allows for the identification and relative quantification of all unique proton environments. Key expected signals include:

-

Furan Ring Protons: The three protons on the furan ring typically appear in the aromatic region (δ 6.0-7.5 ppm). The proton at C5 is usually the most downfield, followed by the proton at C3, and then C4.[4][5]

-

Phenethyl Aromatic Protons: The five protons of the phenyl ring will appear in the aromatic region (typically δ 7.1-7.4 ppm), often as a complex multiplet.

-

Methylene Bridge (-CH₂-): The two protons of the methylene group connecting the furan ring to the nitrogen are diastereotopic and will likely appear as a singlet or a pair of doublets around δ 3.8-5.0 ppm.[5]

-

Phenethyl Aliphatic Protons (-CH₂-CH₂-): These four protons will appear as two distinct multiplets in the aliphatic region (δ 2.5-3.5 ppm).

-

Amine Proton (N-H): This secondary amine proton typically presents as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but generally falls within δ 1.0-5.0 ppm.

¹³C NMR Spectroscopy: The ¹³C spectrum provides information on all unique carbon environments.

-

Furan Ring Carbons: These typically resonate between δ 105-155 ppm. The carbon attached to the oxygen (C2) and the carbon bearing the methylene bridge (C5) are the most downfield.[6][7]

-

Phenethyl Aromatic Carbons: The carbons of the benzene ring appear in the δ 125-140 ppm range.[8][9][10]

-

Aliphatic Carbons: The methylene bridge carbon and the two aliphatic carbons of the phenethyl group will be found upfield, typically in the δ 35-60 ppm range.[8][9]

Data Presentation: Characteristic NMR Chemical Shifts

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Furan H-5 | ~7.4 | ~152 | Most downfield furan proton.[4] |

| Furan H-3 | ~6.3 | ~110 | |

| Furan H-4 | ~6.1 | ~107 | Most upfield furan proton.[5] |

| Phenethyl Ar-H | 7.1 - 7.4 | 126 - 140 | Complex multiplet typical.[8] |

| Furan-CH₂-N | 3.8 - 5.0 | 42 - 50 | Shift can vary with substitution.[5] |

| Ph-CH₂-CH₂-N | 2.7 - 3.5 | 35 - 55 | Two distinct multiplets. |

| N-H | 1.0 - 5.0 | N/A | Broad, variable signal. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent is critical to ensure sample solubility and to avoid overlapping signals.

-

Internal Standard: For precise chemical shift referencing, the residual solvent peak is commonly used (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[11] Alternatively, a small amount of tetramethylsilane (TMS) can be added (δ 0.00 ppm).

-

Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. Insert the tube into the spectrometer's probe and allow it to thermally equilibrate. Acquire the ¹H spectrum, followed by the ¹³C spectrum and any desired 2D experiments (e.g., COSY, HSQC).

-

Data Processing: Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID) signal.[1] Phase correct the resulting spectrum to ensure all peaks are in positive absorptive mode. Calibrate the chemical shift axis using the reference signal. Integrate the ¹H NMR peaks to determine the relative proton ratios.

Visualization: NMR Analysis Workflow

Caption: Primary fragmentation pathways in EI-MS.

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer with an ESI source. A C18 column is typically used for separation.

-

LC Method: Develop a gradient elution method, for example, starting with 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid), ramping to 95% Acetonitrile over several minutes. Formic acid is added to promote protonation.

-

MS Acquisition: Set the mass spectrometer to scan a relevant m/z range (e.g., 50-500 amu) in positive ion mode. Acquire both full scan data (to see the [M+H]⁺ ion) and tandem MS (MS/MS) data by fragmenting the [M+H]⁺ ion to observe the characteristic daughter ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent technique for the rapid identification of key functional groups.

[12]#### Expertise & Experience: Interpreting the IR Spectrum

For a this compound, the IR spectrum will be a composite of the signals from the secondary amine, the furan ring, and the benzene ring.

-

N-H Stretch: A single, weak to moderate intensity peak is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine. T[12][13][14]his is a key diagnostic peak to differentiate it from a primary amine (which would show two peaks) or a tertiary amine (no peak). *[14][15] C-H Stretches: Aromatic C-H stretches will appear as a group of peaks just above 3000 cm⁻¹. Aliphatic C-H stretches from the methylene and ethylene groups will be observed just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic ring stretching vibrations for both the furan and benzene rings will produce several peaks in the 1450-1650 cm⁻¹ region. *[16] C-N Stretch: The C-N stretching vibration of an aromatic amine is typically strong and appears in the 1250-1335 cm⁻¹ region. *[14] C-O-C Stretch: The furan ring's ether C-O-C stretch will have a characteristic absorption, often around 1010-1080 cm⁻¹.

-

C-H Out-of-Plane Bending: Strong absorptions in the 700-900 cm⁻¹ region can help determine the substitution pattern on the aromatic rings.

[1]#### Data Presentation: Key IR Absorption Frequencies

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch (2° amine) | 3300 - 3500 | Weak - Medium | Single peak, confirms secondary amine. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | |

| Aromatic C=C Stretch | 1450 - 1650 | Medium - Strong | Multiple peaks expected. |

| N-H Bend | 1550 - 1650 | Variable | Can be obscured by C=C stretches. |

| C-N Stretch | 1250 - 1335 | Medium - Strong | Aromatic amine characteristic. |

| Furan C-O-C Stretch | 1010 - 1080 | Strong | Diagnostic for furan ring. |

| C-H Out-of-Plane Bend | 700 - 900 | Strong | Indicates substitution pattern. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Ensure the ATR crystal is clean. Acquire a background spectrum of the empty crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Application: Place a small amount (a single drop if liquid, a few milligrams if solid) of the purified sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

[1]#### Expertise & Experience: Analyzing Electronic Transitions

Both the furan and benzene rings are chromophores that absorb UV radiation.

-

π→π* Transitions: The primary absorption bands for this compound derivatives will be due to π→π* transitions within the furan and benzene rings. *[1] Expected λmax: Furan itself has a primary absorption band around 200-210 nm. B[1]enzene shows characteristic absorption around 255 nm. In the combined molecule, one can expect to see a composite spectrum with one or more absorption maxima (λmax) in the 210-280 nm range. The exact position and intensity (molar absorptivity, ε) will be sensitive to the overall conjugation and substitution of the molecule.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane). F[1]rom the stock, prepare a dilute solution in a quartz cuvette such that the maximum absorbance is between 0.5 and 1.0 AU.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Correction: Fill a matched quartz cuvette with the pure solvent to be used as the blank or reference. P[1]lace it in the reference beam path and acquire a baseline correction.

-

Data Acquisition: Replace the blank cuvette with the sample cuvette. Acquire the absorption spectrum over the desired range (e.g., 200-400 nm). The instrument will plot absorbance versus wavelength, from which the λmax can be determined.

Visualization: UV-Vis Analysis Workflow

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Conclusion: A Synergistic Approach to Structural Validation

No single spectroscopic technique provides a complete structural picture. The true power of this analytical workflow lies in the synergistic integration of data from all four methods. NMR provides the definitive connectivity map, MS confirms the molecular weight and key structural motifs through fragmentation, IR validates the presence of essential functional groups, and UV-Vis confirms the nature of the conjugated electronic system. By following the protocols and interpretive guidelines detailed in this guide, researchers and drug development professionals can confidently and accurately characterize this compound derivatives, ensuring the scientific integrity and trustworthiness of their work.

References

- Title: Mass Spectrometry: Fragmentation Source: University Course Material URL

- Title: "spectroscopic properties of furan and its derivatives" Source: Benchchem URL

- Title: Theoretical Spectroscopic Study (IR, Raman, UV, and NMR)

- Title: In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters Source: PubMed URL

- Title: Video: Mass Spectrometry: Amine Fragmentation Source: JoVE URL

- Title: Video: Mass Spectrometry of Amines Source: JoVE URL

- Title: GCMS Section 6.

- Title: The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives Source: Journal of the American Chemical Society URL

- Title: THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE Source: Canadian Science Publishing URL

- Title: 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER...

- Title: Decoding the IR Spectrum of Secondary Amines Source: Oreate AI Blog URL

- Title: A vibrational spectroscopic study on furan and its hydrated derivatives Source: ResearchGate URL

- Title: Phenethylamine | C8H11N | CID 1001 Source: PubChem - NIH URL

- Title: Organic Nitrogen Compounds III: Secondary and Tertiary Amines Source: Spectroscopy Online URL

- Title: Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands)

- Title: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012275)

- Title: 2-PhenylethylaMine(64-04-0)

- Title: IR: amines Source: University of Calgary URL

- Title: NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl)

- Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: Organic Process Research & Development URL

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. malayajournal.org [malayajournal.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012275) [hmdb.ca]

- 10. 2-PhenylethylaMine(64-04-0) 13C NMR [m.chemicalbook.com]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. wikieducator.org [wikieducator.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Novel Furan Compounds

Foreword: The Furan Scaffold - A Privileged Motif in Modern Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, stands as a cornerstone in the landscape of medicinal chemistry.[1][2] Its unique electronic configuration and versatile chemical reactivity have established it as a privileged scaffold in the design of a diverse array of therapeutic agents. Furan derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][3] The inherent properties of the furan moiety, such as its ability to act as a bioisostere for phenyl rings and engage in hydrogen bonding, contribute significantly to its pharmacological prowess.[1][4]

However, the journey from a promising novel furan compound to a viable drug candidate is paved with rigorous scientific investigation. A profound understanding of the molecule's physicochemical properties is not merely a preliminary step but a critical determinant of its ultimate success. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its bioavailability, efficacy, and safety.[4][5] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the essential physicochemical properties of novel furan compounds and the methodologies to meticulously characterize them.

Solubility: The Gateway to Bioavailability

Aqueous solubility is a paramount physicochemical property that dictates the bioavailability of orally administered drugs.[5] Insufficient solubility is a primary contributor to poor absorption and, consequently, diminished therapeutic efficacy.[5] Therefore, a thorough assessment of a novel furan compound's solubility is a critical early-stage gatekeeper in the drug discovery pipeline.

Theoretical Underpinnings of Solubility

The solubility of a compound is a thermodynamic equilibrium between the solid state and the solution. For a crystalline solid, this equilibrium is influenced by the strength of the crystal lattice and the solvation energy of the molecule. The interplay of these forces determines the maximum concentration of the compound that can be dissolved in a given solvent at a specific temperature.

Experimental Determination of Aqueous Solubility

Two primary methodologies are employed for the experimental determination of aqueous solubility: kinetic and thermodynamic solubility testing.[6]

-

Kinetic Solubility: This high-throughput method is often utilized in the early stages of drug discovery for rapid screening of large compound libraries.[6] It assesses the solubility of a compound that is already dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO), which is then introduced into an aqueous buffer.[6] The point at which the compound precipitates out of the solution provides an estimate of its kinetic solubility.

-

Thermodynamic Solubility: Considered the "gold standard," this method measures the equilibrium solubility of a compound in a given solvent.[6] It involves suspending an excess of the solid compound in the solvent and allowing it to reach equilibrium over an extended period. The concentration of the dissolved compound in the supernatant is then determined.

This protocol outlines the shake-flask method, a widely accepted technique for determining thermodynamic solubility.[7]

Materials:

-

Novel furan compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[8]

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of the furan compound to a known volume of PBS (pH 7.4) in a sealed vial.

-

Equilibration: Place the vial in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved furan compound in the filtrate using a validated HPLC method.[8] A standard curve of the compound in the same solvent should be prepared for accurate quantification.

Causality Behind Experimental Choices:

-

PBS at pH 7.4: This buffer is chosen to mimic physiological pH, providing a more biologically relevant solubility value.[8]

-

Extended Equilibration Time: A 24-48 hour incubation period is crucial to ensure that the system has reached a true thermodynamic equilibrium.

-

Centrifugation and Filtration: These steps are essential to completely remove any undissolved solid, which would otherwise lead to an overestimation of the solubility.

-

HPLC Quantification: HPLC is a highly sensitive and accurate method for determining the concentration of the dissolved compound.[8]

Data Presentation

| Compound ID | Molecular Weight ( g/mol ) | Thermodynamic Solubility in PBS (pH 7.4) at 25°C (µg/mL) |

| Furan-A | 250.3 | 15.2 |

| Furan-B | 275.4 | 5.8 |

| Furan-C | 260.2 | 32.1 |

Lipophilicity: Navigating Cellular Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ability to permeate biological membranes.[7] It is a key parameter influencing absorption, distribution, and toxicity. The partition coefficient (log P) and the distribution coefficient (log D) are the most common measures of lipophilicity.[7]

-

Log P: Represents the ratio of the concentration of the neutral form of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[9]

-

Log D: Represents the ratio of the total concentration of a compound (both neutral and ionized forms) in a non-polar solvent to its total concentration in an aqueous phase at a specific pH. For ionizable compounds, log D is a more physiologically relevant parameter.[7]

Experimental Determination of Lipophilicity

The shake-flask method is the traditional and most direct method for determining log P and log D.[7][9]

Materials:

-

Novel furan compound

-

n-Octanol (pre-saturated with PBS)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

HPLC system with a suitable detector

-

Vortex mixer

-

Centrifuge

Procedure:

-

Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and PBS (pH 7.4) with n-octanol by vigorously mixing equal volumes of each and allowing them to separate.

-

Partitioning: Add a known amount of the furan compound to a mixture of the pre-saturated n-octanol and PBS in a centrifuge tube.

-

Equilibration: Vortex the mixture for a set period (e.g., 30 minutes) to facilitate partitioning and then allow the phases to separate.

-

Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.

-

Sample Collection: Carefully withdraw aliquots from both the n-octanol and the aqueous phases.

-

Quantification: Determine the concentration of the furan compound in each phase using a validated HPLC method.

-

Calculation: Calculate the log D value using the following formula: Log D = log10 ([Compound]octanol / [Compound]aqueous)

Causality Behind Experimental Choices:

-

Pre-saturated Solvents: Using pre-saturated solvents is crucial to prevent volume changes during the experiment, which would affect the accuracy of the concentration measurements.

-

Vigorous Mixing: Ensures that the compound has sufficient opportunity to partition between the two phases and reach equilibrium.

-

Centrifugation: Guarantees a clean separation of the two phases, preventing cross-contamination and inaccurate concentration measurements.

Alternative Methods for Lipophilicity Determination

While the shake-flask method is the gold standard, it can be labor-intensive.[9] Chromatographic methods, such as reversed-phase high-performance liquid chromatography (RP-HPLC), offer a faster and more automated alternative for estimating lipophilicity.[9][10] In RP-HPLC, the retention time of a compound on a non-polar stationary phase is correlated with its lipophilicity.[10]

Data Presentation

| Compound ID | Log P (calculated) | Log D at pH 7.4 (experimental) |

| Furan-A | 2.8 | 2.5 |

| Furan-B | 3.5 | 3.2 |

| Furan-C | 2.1 | 1.9 |

Ionization Constant (pKa): The Influence of pH

The pKa of a compound is the pH at which it is 50% ionized and 50% non-ionized.[11] For ionizable furan derivatives, the pKa value is critical as it dictates the charge state of the molecule at different physiological pH values. The ionization state significantly influences a compound's solubility, permeability, and interaction with biological targets.[12]

Experimental Determination of pKa

Several methods are available for pKa determination, including potentiometric titration, UV-Vis spectroscopy, and capillary electrophoresis.[11][13] Potentiometric titration is a classic and reliable method.[13]

Materials:

-

Novel furan compound

-

Standardized hydrochloric acid (HCl) or sodium hydroxide (NaOH) solution

-

pH meter with a calibrated electrode

-

Stir plate and stir bar

-

Burette

Procedure:

-

Solution Preparation: Dissolve a known amount of the furan compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

-

Titration: Slowly add the standardized acid or base titrant from a burette in small increments.

-

Data Recording: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.[11]

Causality Behind Experimental Choices:

-

Standardized Titrant: Using a titrant of known concentration is essential for accurate determination of the equivalence point.

-

Slow, Incremental Addition: This ensures that the system reaches equilibrium after each addition and allows for a precise determination of the titration curve's inflection point.

-

Calibrated pH Meter: Accurate pH measurements are fundamental to the reliability of the determined pKa value.

Data Presentation

| Compound ID | pKa (experimental) | Predicted Charge at pH 7.4 |

| Furan-A (acidic) | 4.2 | Negative |

| Furan-B (basic) | 8.5 | Positive |

| Furan-C (neutral) | N/A | Neutral |

Chemical Stability: Ensuring Compound Integrity

The chemical stability of a novel furan compound is a critical parameter that affects its shelf-life, formulation, and in vivo fate. Furan rings can be susceptible to degradation under certain conditions, such as acidic or basic environments.[14]

Factors Influencing Furan Ring Stability

The stability of the furan ring can be influenced by several factors, including:

-

pH: Furan rings are generally susceptible to degradation in acidic conditions.[14]

-

Temperature: Elevated temperatures can accelerate degradation reactions.[15]

-

Light: Some furan compounds may be photolabile.

-

Oxidizing Agents: The furan ring can be susceptible to oxidation.[4]

Experimental Assessment of Chemical Stability

Stability studies are typically conducted by incubating the furan compound under various stress conditions and monitoring its concentration over time.

Materials:

-

Novel furan compound

-

Buffers of different pH values (e.g., pH 2, pH 7.4, pH 9)

-

HPLC system with a suitable detector

-

Thermostatic incubator

Procedure:

-

Sample Preparation: Prepare solutions of the furan compound in the different pH buffers at a known concentration.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).

-

Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Quenching (if necessary): If the degradation is rapid, the reaction may need to be quenched by adding a suitable reagent or by rapid freezing.

-

Quantification: Analyze the concentration of the remaining parent compound in each sample using a validated HPLC method.

-

Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition to determine the degradation kinetics.

Causality Behind Experimental Choices:

-

Multiple pH Buffers: Testing at different pH values provides a comprehensive understanding of the compound's stability profile across the gastrointestinal tract and in systemic circulation.

-

Constant Temperature: Maintaining a constant temperature is crucial for obtaining reproducible kinetic data.

-

Time-Course Analysis: Monitoring the degradation over time allows for the determination of the degradation rate constant and the compound's half-life under each condition.

Data Presentation

| Compound ID | Half-life (t1/2) at 37°C (hours) | |

| pH 2.0 | pH 7.4 | |

| Furan-A | 12.5 | > 48 |

| Furan-B | > 48 | > 48 |

| Furan-C | 2.3 | 35.1 |

Metabolic Stability: Predicting In Vivo Fate

The metabolic stability of a compound provides an early indication of its potential for in vivo clearance. Furan-containing compounds can be susceptible to metabolism by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites and potential toxicity.[16][17]

In Vitro Assessment of Metabolic Stability

Metabolic stability is commonly assessed in vitro using liver microsomes or hepatocytes, which contain the necessary drug-metabolizing enzymes.

Materials:

-

Novel furan compound

-

Liver microsomes (human, rat, etc.)

-

NADPH (cofactor for CYP enzymes)

-

Phosphate buffer

-

HPLC-MS/MS system

Procedure:

-

Incubation Mixture: Prepare an incubation mixture containing the furan compound, liver microsomes, and phosphate buffer.

-

Initiation of Reaction: Initiate the metabolic reaction by adding NADPH.

-

Time-Point Sampling: At various time points, withdraw aliquots and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

Quantification: Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

-

Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound.

Causality Behind Experimental Choices:

-

Liver Microsomes: These subcellular fractions are enriched in CYP enzymes, the primary enzymes responsible for phase I metabolism.

-

NADPH Cofactor: NADPH is an essential cofactor for the activity of CYP enzymes.

-

LC-MS/MS Analysis: This highly sensitive and specific analytical technique is ideal for quantifying the parent compound in a complex biological matrix.

Diagrams

Caption: Workflow for assessing the pH-dependent chemical stability of a compound.

Conclusion: A Foundation for Rational Drug Design

The comprehensive physicochemical characterization of novel furan compounds is an indispensable component of modern drug discovery. The data generated from these studies provide a critical foundation for understanding a compound's ADME properties, guiding lead optimization, and enabling rational drug design. By employing the robust methodologies outlined in this guide, researchers can make informed decisions, mitigate risks, and ultimately increase the probability of advancing promising furan-based therapeutics from the bench to the clinic. The interplay of solubility, lipophilicity, ionization, and stability forms the cornerstone of a successful drug development program, and a thorough understanding of these principles is paramount for any scientist working in this dynamic field.

References

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. [Link]

-

Furan: A Promising Scaffold for Biological Activity. [Link]

-

A Method for Measuring the Lipophilicity of Compounds in Mixtures of 10 - PubMed. [Link]

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. [Link]

-

A Review on Biological and Medicinal Significance of Furan. [Link]

-

HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. [Link]

-

Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery - Emery Pharma. [Link]

-

Development of Methods for the Determination of pKa Values - PMC - NIH. [Link]

-

Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. [metaphactory] - SemOpenAlex. [Link]

-

LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY - SciSpace. [Link]

-

Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC. [Link]

-

Furan Derivatives: Preparation & Hydrogenation Techniques - StudySmarter. [Link]

-

Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed. [Link]

-

Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. [Link]

-

Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - MDPI. [Link]

-

What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? | Request PDF - ResearchGate. [Link]

-

Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry | Request PDF - ResearchGate. [Link]

-

Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PubMed Central. [Link]

-

Some analytical methods applicable to furan and its derivatives - Analyst (RSC Publishing). [Link]

-

Order of Acidity and PKa in heterocyclic compounds | CSIR NET Dec 2024 Chemistry. [Link]

-

Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. [Link]

-

On the basicity of conjugated nitrogen heterocycles in different media - FULIR. [Link]

-

Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia - PubMed. [Link]

-

Preparation and Properties of Furan. [Link]

-

Physicochemical and pharmacological study of some newly synthesized furan imine derivatives - Journal of Chemical and Pharmaceutical Research. [Link]

-

General scheme of the study of furan stability. - ResearchGate. [Link]

-

Clinically approved drugs containing furan ring - ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. emerypharma.com [emerypharma.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. metaphactory [semopenalex.org]

- 13. jocpr.com [jocpr.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Initial Biological Screening of Furan-2-ylmethyl-phenethyl-amine: A Technical Guide for Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Chemical Entity

The confluence of a phenethylamine backbone, a well-established pharmacophore known for its interaction with monoaminergic systems, and a furan moiety, a versatile heterocyclic ring present in numerous biologically active compounds, makes Furan-2-ylmethyl-phenethyl-amine (FMPA) a compelling candidate for biological investigation. The phenethylamine structure suggests a potential for psychoactivity, targeting receptors and transporters of key neurotransmitters such as serotonin, dopamine, and norepinephrine. The addition of the furan ring introduces unique electronic and steric properties that could modulate this activity, potentially leading to novel selectivity and pharmacological profiles.

This in-depth technical guide outlines a comprehensive, multi-tiered strategy for the initial biological screening of FMPA. As a Senior Application Scientist, the proposed workflow is designed not merely as a sequence of assays, but as a logical and self-validating cascade. Each stage is crafted to build upon the previous, progressively refining our understanding of FMPA's biological targets and potential therapeutic applications, while simultaneously identifying any potential liabilities. Our approach prioritizes scientific integrity, employing field-proven methodologies to ensure the generation of robust and reliable data for informed decision-making in the drug development process.

Tier 1: High-Throughput Primary Screening - Casting a Wide Net

The initial phase of our investigation is designed to rapidly assess the broad biological activity of FMPA across a panel of targets commonly associated with the phenethylamine scaffold. This high-throughput screening (HTS) approach allows for the efficient identification of primary biological interactions and serves as the foundation for more focused subsequent studies.

G-Protein Coupled Receptor (GPCR) Profiling

Given the prevalence of GPCRs as targets for psychoactive compounds, a broad GPCR screen is the logical first step. This will provide a panoramic view of FMPA's potential interactions with a wide array of receptors.

Experimental Protocol: High-Throughput GPCR Screening [1][2][3]

-

Objective: To identify potential interactions of FMPA with a broad panel of GPCRs.

-

Methodology: A cell-based assay measuring second messenger responses (e.g., Ca2+ flux or cAMP modulation) upon GPCR activation is recommended.[3]

-

Cell Lines: Utilize a panel of commercially available cell lines, each stably expressing a specific human GPCR subtype (e.g., serotonin, dopamine, adrenergic, muscarinic, and opioid receptors).

-

Assay Principle: Employ a fluorescent dye sensitive to intracellular calcium levels or a luminescent reporter gene assay for cAMP levels.

-

Procedure:

-

Plate the GPCR-expressing cells in 384-well microplates.

-

Add FMPA at a screening concentration of 10 µM.

-

Incubate for a predetermined time to allow for receptor binding and signaling.

-

Measure the change in fluorescence or luminescence using a plate reader.

-

-

Data Analysis: Compare the signal generated by FMPA to that of a known reference agonist and a vehicle control. A significant change in signal indicates a potential interaction.

-

Logical Relationship: From Primary Hits to Focused Investigation

Caption: Tiered screening approach for FMPA.

Monoamine Transporter Screening

Phenethylamines are well-known inhibitors of monoamine transporters. Therefore, a parallel screen against the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) is crucial.

Experimental Protocol: Neurotransmitter Transporter Uptake Assay [4][5][6][7][8]

-

Objective: To determine if FMPA inhibits the reuptake of dopamine, norepinephrine, and serotonin.

-

Methodology: A cell-based assay using a fluorescent substrate that mimics the natural neurotransmitters.[8]

-

Cell Lines: Use cell lines stably expressing human DAT, NET, or SERT.

-

Assay Principle: A fluorescent indicator dye is transported into the cells via the specific transporter, leading to an increase in intracellular fluorescence. Inhibition of the transporter by FMPA will reduce this uptake.

-

Procedure:

-

Plate the transporter-expressing cells in a 96- or 384-well black, clear-bottom plate.

-

Add varying concentrations of FMPA to the wells.

-

Add the fluorescent substrate to initiate the uptake.

-

Incubate for a specified time at 37°C.

-

Measure the intracellular fluorescence using a fluorescence microplate reader.

-

-

Data Analysis: Calculate the IC50 value for FMPA at each transporter to determine its inhibitory potency.

-

| Screening Tier | Assay | Primary Endpoint | Rationale |

| Tier 1 | GPCR Profiling | % activation/inhibition at 10 µM | Broadly assess interaction with common psychoactive targets. |

| Tier 1 | Monoamine Transporter Screen | IC50 for DAT, NET, SERT | Identify potential for neurotransmitter reuptake inhibition. |

| Tier 2 | Radioligand Binding Assays | Ki for validated GPCR hits | Quantify binding affinity to specific receptor targets. |

| Tier 2 | MAO Inhibition Assays | IC50 for MAO-A and MAO-B | Evaluate potential for enzymatic degradation of monoamines. |

| Tier 3 | In Vitro Cytotoxicity (MTT Assay) | CC50 | Assess general cellular toxicity. |

| Tier 3 | hERG Channel Patch Clamp | IC50 | Evaluate potential for cardiac liability. |

| Tier 4 | Rodent Behavioral Assays | Dose-dependent behavioral changes | Characterize in vivo psychoactive effects. |

| Tier 4 | Drug Discrimination Studies | Substitution for known psychoactive drugs | Determine subjective effects relative to established drug classes. |

Tier 2: In Vitro Target Validation and Mechanistic Elucidation

Following the identification of primary "hits" from Tier 1, the next phase focuses on validating these interactions and elucidating the underlying mechanism of action. This involves quantitative assessment of binding affinity and functional activity at the identified targets.

Radioligand Binding Assays

For any GPCRs identified as hits in the primary screen, radioligand binding assays will be performed to determine the binding affinity (Ki) of FMPA.

Experimental Protocol: Radioligand Binding Assay [9][10][11][12][13]

-

Objective: To quantify the binding affinity of FMPA to specific GPCR targets.

-

Methodology: A competitive binding assay using a radiolabeled ligand known to bind to the target receptor.

-

Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target receptor.

-

Assay Buffer: A standard binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Procedure:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors), and increasing concentrations of FMPA.

-

Incubate to allow binding to reach equilibrium.

-

Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Plot the percentage of specific binding against the concentration of FMPA to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

Monoamine Oxidase (MAO) Inhibition Assays

Given that some phenethylamines are known to inhibit MAO, an enzyme critical for the degradation of monoamine neurotransmitters, it is prudent to assess FMPA's activity at both MAO-A and MAO-B isoforms.

Experimental Protocol: MAO Inhibition Assay [14][15][16][17][18]

-

Objective: To determine if FMPA inhibits the activity of MAO-A and MAO-B.

-

Methodology: A fluorometric assay that detects the hydrogen peroxide (H2O2) produced during the deamination of a substrate by MAO.[14][15][16]

-

Enzyme Source: Recombinant human MAO-A and MAO-B.

-

Assay Principle: In the presence of MAO, a substrate (e.g., tyramine) is oxidized, producing H2O2. The H2O2 then reacts with a probe to generate a fluorescent product.

-

Procedure:

-

In a 96-well plate, combine the MAO enzyme, the fluorescent probe, and varying concentrations of FMPA.

-

Add the MAO substrate to initiate the reaction.

-

Incubate at 37°C.

-

Measure the fluorescence at appropriate excitation and emission wavelengths.

-

-

Data Analysis: Calculate the IC50 value of FMPA for both MAO-A and MAO-B.

-

Signaling Pathway: Hypothetical FMPA Interaction at a Serotonergic Synapse

Caption: Potential sites of action for FMPA.

Tier 3: In Vitro Safety and Selectivity Profiling

With a clearer understanding of FMPA's primary targets and mechanism of action, the focus now shifts to assessing its safety and selectivity profile. This is a critical step in de-risking the compound for further development.

In Vitro Cytotoxicity

A general assessment of cellular toxicity is essential to ensure that the observed biological activities are not due to non-specific cytotoxic effects.

Experimental Protocol: MTT Assay [19][20][21]

-

Objective: To determine the concentration of FMPA that reduces the viability of cultured cells by 50% (CC50).

-

Methodology: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[19][20]

-

Cell Line: A standard, metabolically active cell line such as HEK293 or HepG2.

-

Assay Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of FMPA for 24-48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the concentration of FMPA.

-

hERG Channel Inhibition Assay

Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias. Therefore, assessing FMPA's effect on this channel is a regulatory requirement and a critical safety checkpoint.

Experimental Protocol: hERG Patch Clamp Assay [22][23][24][25][26]

-

Objective: To determine the IC50 of FMPA for the hERG potassium channel.

-

Methodology: Whole-cell patch-clamp electrophysiology on cells stably expressing the hERG channel.[22][24][26]

-

Cell Line: A cell line (e.g., CHO or HEK293) stably transfected with the hERG channel.

-

Assay Principle: This technique directly measures the flow of ions through the hERG channel in response to a specific voltage protocol.

-

Procedure:

-

Establish a whole-cell patch-clamp recording from a single cell.

-

Apply a voltage protocol designed to elicit hERG channel currents.

-

Perfuse the cell with increasing concentrations of FMPA.

-

Record the hERG current at each concentration.

-

-

Data Analysis: Determine the IC50 value by plotting the percentage of hERG current inhibition against the concentration of FMPA.

-

Tier 4: In Vivo Behavioral Assessment

The final tier of the initial screening process involves transitioning to in vivo models to assess the behavioral effects of FMPA in a whole-organism context. These studies are essential for understanding the compound's psychoactive potential and its integrated physiological effects.

Rodent Behavioral Phenotyping

A battery of behavioral tests in rodents will be employed to characterize the overall behavioral profile of FMPA.

Experimental Protocol: Rodent Behavioral Battery [27][28][29][30]

-

Objective: To assess the effects of FMPA on general locomotor activity, anxiety-like behavior, and sensorimotor gating.

-

Methodology: A series of standardized behavioral tests.

-

Open Field Test: Measures locomotor activity and anxiety-like behavior based on the animal's movement and exploration in a novel arena.

-

Elevated Plus Maze: Assesses anxiety-like behavior by measuring the time spent in the open versus closed arms of the maze.

-

Prepulse Inhibition of the Acoustic Startle Response: Evaluates sensorimotor gating, which can be disrupted by certain psychoactive compounds.

-

Procedure:

-

Administer FMPA at a range of doses to different groups of mice or rats.

-

Conduct the behavioral tests at the predicted time of peak drug effect.

-

Record and analyze the relevant behavioral parameters.

-

-

Drug Discrimination Studies

Drug discrimination is a powerful technique to assess the subjective effects of a novel compound by determining if it substitutes for a known drug of abuse.

Experimental Protocol: Drug Discrimination in Rats [31][32][33][34][35][36]

-

Objective: To determine if the subjective effects of FMPA are similar to those of known psychoactive drugs (e.g., a stimulant like amphetamine or a psychedelic like DOM).

-

Methodology: A two-lever operant conditioning paradigm.

-

Training: Train rats to press one lever after receiving an injection of a known training drug (e.g., amphetamine) and a second lever after receiving a vehicle injection to receive a food reward.

-

Testing: Once the rats have learned the discrimination, administer various doses of FMPA and observe which lever they press.

-

Data Analysis: If the rats predominantly press the drug-appropriate lever, it indicates that FMPA produces subjective effects similar to the training drug.

-

Conclusion: A Data-Driven Path Forward

This comprehensive, multi-tiered screening cascade provides a robust framework for the initial biological evaluation of this compound. By systematically progressing from broad, high-throughput screening to specific in vitro and in vivo assays, this guide enables a thorough characterization of FMPA's pharmacological profile. The data generated will be instrumental in identifying its primary biological targets, elucidating its mechanism of action, assessing its safety and selectivity, and understanding its potential psychoactive effects. This structured, data-driven approach is fundamental for making informed decisions regarding the future development of FMPA as a potential therapeutic agent. The subsequent steps in the drug discovery pipeline, including lead optimization and more extensive preclinical safety studies, will be guided by the foundational knowledge established through this initial biological screening.

References

-

Advances in G Protein-Coupled Receptor High-throughput Screening. National Institutes of Health. [Link]

-

Trial-based Discrimination Procedure for Studying Drug Relapse in Rats. Bio-protocol. [Link]

-

High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]

-

High-Throughput GPCR Assay Development. Agilent. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Recent progress in assays for GPCR drug discovery. National Institutes of Health. [Link]

-

An Overview of High Throughput Screening at G Protein Coupled Receptors. ResearchGate. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

In vitro assays for the functional characterization of the dopamine transporter (DAT). National Institutes of Health. [Link]

-

Cell Viability Assays. National Institutes of Health. [Link]

-

In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). PubMed. [Link]

-

In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]

-

Designing a comprehensive drug discrimination study. Labcorp. [Link]

-

EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems. [Link]

-

Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Sophion. [Link]

-

Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. PubMed. [Link]

-

Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food and Drug Administration. [Link]

-

Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats. PubMed. [Link]

-

hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. [Link]

-

Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. ResearchGate. [Link]

-

Trial-based Discrimination Procedure for Studying Drug Relapse in Rats. Semantic Scholar. [Link]

-

Drug discrimination test box. Maze Engineers. [Link]

-

OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. [Link]

-

hERG Safety Assay. Evotec. [Link]

-

Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. East Tennessee State University. [Link]

-

Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie. [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

-

Laboratory Analysis of Behavioral Effects of Drugs of Abuse in Rodents. JoVE. [Link]

-

Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. ResearchGate. [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. National Institutes of Health. [Link]

-

Assessment of Drug Addiction in Rats. Creative Biolabs. [Link]

-

Behavioral phenotyping of mice in pharmacological and toxicological research. PubMed. [Link]

-

Translational In Vivo Assays in Behavioral Biology. Annual Reviews. [Link]

-

Preclinical safety testing of new drugs. PubMed. [Link]

-

Preclinical Safety Assessment: General and Genetic Toxicology. ScienceDirect. [Link]

-

Clinical pathology for preclinical safety assessment: current global guidelines. PubMed. [Link]

Sources

- 1. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]

- 3. agilent.com [agilent.com]

- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. moleculardevices.com [moleculardevices.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bioassaysys.com [bioassaysys.com]

- 15. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]

- 16. Monoamine Oxidase Activity Assay Kit sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]

- 17. cellbiolabs.com [cellbiolabs.com]

- 18. assaygenie.com [assaygenie.com]

- 19. clyte.tech [clyte.tech]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. sophion.com [sophion.com]

- 23. fda.gov [fda.gov]

- 24. reactionbiology.com [reactionbiology.com]

- 25. researchgate.net [researchgate.net]

- 26. evotec.com [evotec.com]

- 27. Laboratory Analysis of Behavioral Effects of Drugs of Abuse in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 28. researchgate.net [researchgate.net]

- 29. Behavioral phenotyping of mice in pharmacological and toxicological research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. annualreviews.org [annualreviews.org]

- 31. bio-protocol.org [bio-protocol.org]

- 32. labcorp.com [labcorp.com]

- 33. Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. [PDF] Trial-based Discrimination Procedure for Studying Drug Relapse in Rats. | Semantic Scholar [semanticscholar.org]

- 35. maze.conductscience.com [maze.conductscience.com]

- 36. Assessment of Drug Addiction in Rats - Creative Biolabs [neuros.creative-biolabs.com]

The Furan Scaffold in Phenethylamine Design: A Technical Guide to Structure-Activity Relationships at Serotonin Receptors

Abstract

The phenethylamine backbone is a privileged scaffold in neuroscience research, giving rise to a vast array of psychoactive compounds primarily targeting monoamine systems. A key strategy in medicinal chemistry for refining the pharmacological profile of these molecules is the application of conformational constraint. This technical guide explores the structure-activity relationship (SAR) of a specific subclass: furan-based phenethylamines. By incorporating the critical 2,5-dimethoxy substituents of classic psychedelic phenethylamines into dihydrofuran or furan ring systems, researchers can probe the geometric and electronic requirements of the serotonin 2A (5-HT2A) receptor binding pocket. This document provides an in-depth analysis of the SAR of these "FLY" and "DragonFLY" analogues, detailed protocols for their synthesis and pharmacological evaluation, and a mechanistic overview of their primary signaling cascade.

Introduction: The Furan Ring as a Phenyl Bioisostere and Conformational Lock

The furan ring, a five-membered aromatic heterocycle, is a versatile tool in drug design. It often serves as a bioisostere for the phenyl group, offering a modified distribution of electrons and different steric properties that can enhance metabolic stability, bioavailability, and drug-receptor interactions.[1][2] In the context of 2,5-dimethoxyphenethylamines, the furan scaffold is not merely a phenyl mimic but a strategic tool for imposing conformational rigidity.

Classical psychedelic phenethylamines, such as 2C-B (4-bromo-2,5-dimethoxyphenethylamine), possess two key methoxy groups whose orientation relative to the ethylamine side chain is flexible. Conformationally constrained analogues have demonstrated that for optimal activity at 5-HT2 receptors, the lone pair electrons of the 2-oxygen should be oriented syn to the ethylamine moiety, while the 5-oxygen lone pairs are oriented anti.[3][4] Incorporating these methoxy groups into dihydrofuran rings, as seen in the "FLY" series of compounds, effectively locks this orientation, providing a powerful probe for understanding receptor topology.[3][5]

This guide will focus primarily on the SAR of these dihydrofuran-fused phenethylamines (benzodifurans), using the well-characterized compound 2C-B-FLY as a central example.

Core Structure-Activity Relationship Insights